N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide
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Overview
Description
N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide is a versatile chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol This compound is known for its unique structure, which includes a cyclopentyl ring and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide typically involves the reaction of 3-aminocyclopentylmethanol with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, alcohols, and amines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Derivatives with different functional groups
Scientific Research Applications
N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide
- N-[(2-Aminocyclopentyl)methyl]methanesulfonamide
- N-[(3-Aminocyclopentyl)methyl]-2,2-dimethylpropanamide
Uniqueness
N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide stands out due to its unique combination of a cyclopentyl ring and an amide functional group, which imparts specific reactivity and properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biochemical processes .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-[(3-aminocyclopentyl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C10H20N2O/c1-7(2)10(13)12-6-8-3-4-9(11)5-8/h7-9H,3-6,11H2,1-2H3,(H,12,13) |
InChI Key |
YKLBVBUHBVBBNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC1CCC(C1)N |
Origin of Product |
United States |
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